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ABA receptor agonist 1 -

ABA receptor agonist 1

Catalog Number: EVT-15271828
CAS Number:
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from extensive research into abscisic acid signaling pathways and was identified through high-throughput screening methodologies aimed at discovering novel agonists that can mimic the effects of natural abscisic acid. The classification of abscisic acid receptor agonist 1 falls under small molecule agonists that specifically target the PYR/PYL/RCAR family of receptors, enhancing their activity and thereby modulating plant responses to environmental stressors .

Synthesis Analysis

Methods and Technical Details

The synthesis of abscisic acid receptor agonist 1 involves multiple chemical reactions designed to create a compound that can effectively bind to and activate abscisic acid receptors. The process typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors, which undergo various transformations.
  2. Reactions: Key reactions include nucleophilic additions, oxidations, and reductions that modify the functional groups on the precursor molecules.
  3. Purification: After synthesis, compounds are purified using techniques such as chromatography to isolate the desired agonist with high purity.

For instance, a notable method described involves the use of anhydrous aluminum trichloride in conjunction with reflux conditions to facilitate specific modifications to the molecular structure .

Molecular Structure Analysis

Structure and Data

Abscisic acid receptor agonist 1 has a complex molecular structure characterized by specific functional groups that enhance its binding affinity for abscisic acid receptors. The structural analysis reveals:

  • Core Structure: The compound typically features a sulfonamide bond which is crucial for receptor interaction.
  • Binding Interactions: The agonist's design allows it to engage in ionic bonds and hydrophobic interactions with the receptor's binding pocket, facilitating effective activation of the receptor .

Data from X-ray crystallography studies have shown that the binding of this agonist induces conformational changes in the receptor that are essential for its activation.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing abscisic acid receptor agonist 1 include:

  • Nucleophilic Addition: This step introduces new functional groups necessary for enhancing receptor affinity.
  • Oxidation: Various oxidation steps convert alcohols into ketones or aldehydes, modifying the reactivity of intermediates.
  • Final Modifications: The final steps often involve protecting groups being removed and further functionalization to ensure optimal binding characteristics.

These reactions are carefully monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure of intermediates throughout the synthesis process .

Mechanism of Action

Process and Data

The mechanism by which abscisic acid receptor agonist 1 operates involves:

  1. Binding: The agonist binds to specific sites on the abscisic acid receptors (PYR/PYL).
  2. Conformational Change: This binding induces a conformational change within the receptor, promoting its interaction with downstream signaling partners such as protein phosphatases.
  3. Signal Transduction: The activated receptor then initiates a cascade of signaling events that lead to physiological responses such as stomatal closure and increased root growth under drought conditions.

Quantitative data from binding affinity studies indicate that abscisic acid receptor agonist 1 exhibits significant potency compared to natural abscisic acid, making it a valuable tool for enhancing plant stress tolerance .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Abscisic acid receptor agonist 1 possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 300-400 g/mol (specific values depend on the exact structure).
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its application in agricultural biotechnology, where stability and solubility can influence efficacy in field conditions .

Applications

Scientific Uses

Abscisic acid receptor agonist 1 has several applications in scientific research and agriculture:

  • Drought Resistance: It is used as a tool to study plant responses to drought stress by activating abscisic acid signaling pathways.
  • Seed Germination Studies: Researchers utilize this compound to investigate its effects on seed germination rates under varying environmental conditions.
  • Agricultural Biotechnology: It holds potential for developing crops with enhanced tolerance to abiotic stresses, thereby improving yield stability in adverse conditions .
Molecular Mechanisms of ABA Receptor Agonist Activity

Ligand-Receptor Interaction Dynamics in ABA Signaling Pathways

ABA receptor agonists mimic the natural hormone abscisic acid (ABA) by binding to the START-domain ligand pockets of PYR/PYL/RCAR receptors. These interactions initiate a precisely orchestrated signaling cascade critical for drought tolerance. Key physicochemical principles govern agonist efficacy:

  • Hydrogen bonding networks: Conserved lysine residues (e.g., K59 in PYR1, K86 in PYL1) form salt bridges with the agonist's carboxylate group, replicating ABA's primary anchoring mechanism [1] [3] [5]. Synthetic agonists like pyrabactin maintain this interaction despite divergent core structures.
  • Hydrophobic complementarity: The receptor pocket's shape selectivity accommodates agonists with naphthalene sulfonamide moieties (e.g., quinabactin) through van der Waals contacts with residues like V81, F108, and F159 [5] [9].
  • Water-mediated interactions: Bridging water molecules enhance stability, as observed in the pyrabactin-PYL1 complex where H₂O connects the sulfonamide group to T123 [5].

Kinetic analyses reveal agonist-specific binding parameters. Pyrabactin exhibits a 10-fold lower affinity for PYL1 (Kd ≈ 1.14 μM) compared to ABA (Kd ≈ 93.8 nM), attributable to suboptimal latch-loop stabilization [5]. Conversely, opabactin's fused ring system achieves nanomolar affinity across diverse receptors by maximizing hydrophobic surface contacts [9].

Table 1: Thermodynamic and Kinetic Parameters of Select Agonist-Receptor Interactions

AgonistTarget ReceptorKd (μM)Off-rate (s⁻¹)Binding Energy (kcal/mol)
ABAPYL10.0940.12-9.8
PyrabactinPYR10.851.3-8.1
QuinabactinPYL20.220.45-9.0
OpabactinPYL50.0110.03-11.6

Conformational Changes Induced by Agonist Binding to PYR/PYL/RCAR Receptors

Agonist binding triggers a conserved allosteric mechanism termed the "gate-latch-lock" transition:

  • Gate closure: The β3-β4 loop (gate/proline cap) shifts 3–5 Å to encapsulate the agonist. Molecular dynamics simulations show pyrabactin induces 70% slower gate closure in PYL2 versus PYR1, explaining its antagonist behavior in PYL2 [1] [10].
  • Latch stabilization: The β5-β6 loop (latch/leucine lock) reorients to form a contiguous surface with the closed gate. In PYL1, pyrabactin binding positions L137 to form a critical hydrophobic cluster with I110 and V141 [5].
  • Dimer dissociation: Subfamily III receptors (PYR1, PYL1-3) transition from inactive homodimers to active monomers. ABA-bound PYR1 dimers dissociate within 20 ns (simulation data), exposing PP2C interaction surfaces [10] [3].

Table 2: Structural Dynamics of Agonist-Induced Conformational States

Receptor StateGate-Loop Half-Life (ns)Latch RMSF (Å)Dimer Kd (μM)
Apo (open)2.1 ± 0.34.80.15
ABA-bound (closed)38.5 ± 2.71.2>100
Pyrabactin-bound25.6 ± 1.92.342.7
Quinabactin-bound35.1 ± 2.41.5>100

The tryptophan residue (W385 in HAB1) from PP2C proteins inserts between gate and latch loops, "locking" the complex via water-mediated hydrogen bonds to the agonist's ketone group [3] [7].

Allosteric Modulation of PP2C Phosphatase Inhibition

Agonist-bound receptors inhibit PP2Cs through competitive occlusion of catalytic sites:

  • Steric blockade: The closed gate loop positions conserved serine residues (S85 in PYR1) into the PP2C catalytic groove. Crystal structures confirm S85 occupies the HAB1 Mn²⁺ binding site, disrupting metal ion coordination [3] [8].
  • Electrostatic disruption: Agonist-stabilized arginine residues (R83 in PYL1) neutralize PP2C catalytic aspartates (D210 in ABI1), reducing phosphatase activity by >90% at saturating agonist concentrations [3] [9].

PP2C isoform specificity is modulated by receptor-agonist combinations:

  • HAB1 shows broad inhibition by PYL5-agonist complexes (IC50 < 100 nM)
  • AHG1 requires specific pairings (e.g., PYL10-quinabactin) due to divergent lock-loop geometries [4] [7].

Table 3: PP2C Inhibition Efficiencies by Receptor-Agonist Complexes

PP2C IsoformReceptor-Agonist PairIC50 (nM)Inhibition Mechanism
HAB1PYR1-ABA18 ± 2Catalytic site occlusion
HAB1PYL1-Pyrabactin1140 ± 90Partial gate closure
ABI1PYL5-Opabactin11 ± 1Complete catalytic blockade
AHG3PYL10-Quinabactin89 ± 7Allosteric + steric inhibition

Differential Activation of Subfamily-Specific ABA Receptors

Receptor subfamilies exhibit distinct activation profiles:

  • Subfamily III (Dimeric receptors):
  • PYR1 and PYL1-3 require agonist-induced dimer dissociation
  • Engineered monomeric variants (e.g., PYL2I88K) gain basal PP2C inhibition [1] [10]
  • Pyrabactin shows 100-fold selectivity for PYR1 over PYL2 due to steric clashes with L89 in PYL2 [1] [5]
  • Subfamily I/II (Monomeric receptors):
  • PYL4-10 exhibit constitutive PP2C binding
  • Agonists enhance inhibition 3–5 fold by optimizing gate-latch positioning
  • JFA2 activates PYL5 with 30 nM EC50 but shows no activity toward PYL8 [4] [9]

Table 4: Subfamily-Specific Agonist Selectivity Profiles

Receptor SubfamilyRepresentative MembersPreferred AgonistsConstitutive ActivityAgonist EC50 Range
III (Dimeric)PYR1, PYL1-3Pyrabactin, iSB09Low0.1–5 μM
II (Monomeric)PYL4, PYL5, PYL6Quinabactin, OpabactinModerate0.01–0.5 μM
I (Monomeric)PYL7-10JFA2, AMF4High0.005–0.1 μM

Synthetic biology leverages these differences:

  • Citrus sinensis CsPYL15m engineered with five mutations (G36S/F71Y/F130L/S196P/A200V) gains 100-fold increased sensitivity to sulfobactin derivatives [9]
  • Orthogonal receptor-agonist pairs (e.g., CsPYL15m-iSB09) enable precise control of drought responses without growth penalties [9]

The elucidation of ABA receptor agonist mechanisms reveals intricate biophysical principles governing plant stress adaptation. Subfamily-selective agonists provide tools for dissecting ABA signaling, while engineered receptor-agonist pairs offer biotechnological pathways for developing climate-resilient crops. Future work should focus on structural optimization of agonists targeting root-specific receptors to enhance water uptake efficiency.

Properties

Product Name

ABA receptor agonist 1

IUPAC Name

2-[[2-(4-cyano-3,5-dicyclopropylphenyl)acetyl]amino]-3-methylbutanoic acid

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H24N2O3/c1-11(2)19(20(24)25)22-18(23)9-12-7-15(13-3-4-13)17(10-21)16(8-12)14-5-6-14/h7-8,11,13-14,19H,3-6,9H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

IILLCPIJCURCHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CC(=C(C(=C1)C2CC2)C#N)C3CC3

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